2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Description
2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N5O4S and its molecular weight is 477.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach its target site in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined through experimental studies once the compound’s targets and mode of action are identified.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-4-33-17-12-10-16(11-13-17)25-18(30)14-34-22-19-21(28(2)24(32)29(3)23(19)31)26-20(27-22)15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZNVPDBTUAFGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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